2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetraamino-

Beschreibung

Systematic Nomenclature and Structural Identification

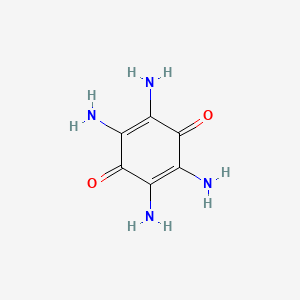

The systematic nomenclature of 2,5-cyclohexadiene-1,4-dione, 2,3,5,6-tetraamino- follows established International Union of Pure and Applied Chemistry conventions for naming complex organic molecules containing multiple functional groups. The base name "2,5-cyclohexadiene-1,4-dione" identifies the fundamental quinone structure, indicating a six-membered carbon ring with double bonds at positions 2,5 and carbonyl groups at positions 1,4. The systematic name incorporates the prefix "2,3,5,6-tetraamino-" to denote the presence of four amino groups (-NH₂) attached at positions 2, 3, 5, and 6 of the cyclohexadiene ring system.

Alternative nomenclature systems provide additional insight into the compound's structural characteristics. The compound is frequently referred to as 2,3,5,6-tetraaminobenzoquinone, which emphasizes its relationship to the parent benzoquinone structure while highlighting the amino substitution pattern. This alternative naming convention proves particularly useful in materials science contexts, where the benzoquinone designation immediately conveys information about the compound's electrochemical properties and potential redox behavior.

Table 1: Structural and Physical Properties of 2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetraamino-

The structural identification of this compound reveals several key features that distinguish it from other quinone derivatives. Infrared spectroscopic analysis demonstrates the presence of multiple absorption peaks between 3469 and 3262 cm⁻¹, corresponding to nitrogen-hydrogen stretching vibrations from the four amino groups. These spectroscopic signatures provide definitive evidence for the amino substitution pattern and confirm the compound's structural integrity. Additionally, the carbonyl stretching vibration at 1547 cm⁻¹ represents a significant redshift compared to the 1661 cm⁻¹ observed in unsubstituted benzoquinone, indicating the electron-donating influence of the amino groups on the quinone carbonyl functionality.

The compound's chemical structure enables extensive hydrogen bonding between adjacent molecules, as evidenced by the characteristic broad absorption bands observed in infrared spectroscopy. This hydrogen bonding capability significantly influences the compound's physical properties, including its sublimation behavior and solubility characteristics. Unlike unsubstituted benzoquinone, which readily sublimes at elevated temperatures, 2,5-cyclohexadiene-1,4-dione, 2,3,5,6-tetraamino- demonstrates remarkable thermal stability, with original powder remaining intact even at temperatures as high as 150°C.

The systematic structural analysis also reveals important information about the compound's electronic configuration and potential reactivity patterns. The presence of four amino groups creates a highly symmetric molecular structure with multiple sites available for chemical modification or coordination with other molecular species. This structural versatility underlies many of the compound's potential applications in materials science and provides opportunities for further chemical derivatization to optimize specific properties for targeted applications.

Historical Development of Benzoquinone Derivatives in Materials Science

The historical development of benzoquinone derivatives in materials science represents a fascinating evolution from fundamental organic chemistry discoveries to sophisticated technological applications. The journey began in the mid-20th century when researchers first recognized the potential of quinone-based compounds to serve functions beyond their traditional roles in biological systems. Early investigations focused primarily on the basic electrochemical properties of simple benzoquinone derivatives, establishing the foundation for understanding quinone redox behavior that would later prove crucial for energy storage applications.

The systematic exploration of amino-substituted benzoquinones emerged as researchers sought to modify the electronic properties of quinone systems through strategic functionalization. Historical records indicate that the synthesis and characterization of tetraamino-substituted benzoquinones represented a significant milestone in this developmental process, as these compounds demonstrated substantially different behavior compared to their unsubstituted counterparts. The introduction of electron-donating amino groups fundamentally altered the quinone's electronic structure, leading to modified redox potentials and enhanced stability under various environmental conditions.

Table 2: Historical Milestones in Benzoquinone Derivative Development

The evolution of characterization techniques played a crucial role in advancing the understanding of benzoquinone derivatives. Early studies relied primarily on basic chemical analysis and simple physical property measurements, but the development of sophisticated spectroscopic methods enabled researchers to probe the molecular-level interactions that govern these compounds' behavior. Infrared spectroscopy, nuclear magnetic resonance, and X-ray crystallography provided unprecedented insight into the hydrogen bonding patterns, molecular conformations, and solid-state structures that determine the properties of amino-substituted benzoquinones.

The recognition of quinone derivatives' potential in energy storage applications marked a pivotal moment in their historical development. Researchers discovered that the reversible redox behavior of quinone systems could be harnessed for rechargeable battery applications, leading to intensive investigation of various quinone modifications to optimize electrochemical performance. The development of 2,5-cyclohexadiene-1,4-dione, 2,3,5,6-tetraamino- represents a culmination of these efforts, as the compound demonstrates exceptional properties for energy storage applications, including low solubility in aqueous electrolytes and stable cycling behavior.

Recent advances in computational chemistry have revolutionized the approach to benzoquinone derivative development, enabling researchers to predict and optimize molecular properties before synthesis. High-throughput computational screening has identified promising structural modifications and guided the rational design of new quinone derivatives with enhanced performance characteristics. This computational approach has accelerated the discovery process and enabled the exploration of vast chemical spaces that would be impractical to investigate through purely experimental methods.

The contemporary understanding of benzoquinone derivatives encompasses not only their fundamental chemical properties but also their potential for sustainable and environmentally friendly applications. Modern research emphasizes the renewable nature of quinone-based compounds, many of which can be derived from biomass sources, positioning them as attractive alternatives to traditional inorganic materials in various technological applications. This sustainability aspect adds an important dimension to the historical development of these compounds and continues to drive research interest in their optimization and implementation.

Eigenschaften

IUPAC Name |

2,3,5,6-tetraaminocyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O2/c7-1-2(8)6(12)4(10)3(9)5(1)11/h7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHCPEFCQYRQQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)C(=C(C1=O)N)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10509655 | |

| Record name | 2,3,5,6-Tetraaminocyclohexa-2,5-diene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10509655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1128-13-8 | |

| Record name | 2,3,5,6-Tetraaminocyclohexa-2,5-diene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10509655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Overview

The most documented and practical preparation method involves a two-step synthesis starting from 2,3,5,6-tetraaminocyclohexa-2,5-diene-1,4-dione or related precursors, using potassium phthalimide and hydrazine hydrate as key reagents. This approach is favored due to its relatively high yield and use of low-cost reagents.

Detailed Procedure

| Step | Reagents & Conditions | Description | Yield & Product |

|---|---|---|---|

| 1 | 20.0 g (0.081 mol) of 2,3,5,6-tetraaminocyclohexa-2,5-diene-1,4-dione, 60.0 g (0.32 mol) potassium phthalimide, 200 mL acetonitrile, 80 °C, 12 h stirring | The mixture is heated to promote the reaction forming tetra(phthalimido)-benzoquinone (TPQ). After cooling, the solid is filtered, washed with boiled water, and dried at 60 °C overnight. | Brown-yellow TPQ powder, 45.0 g, 80.7% yield |

| 2 | 9.41 g (0.014 mol) TPQ, 200 mL of 80% hydrazine hydrate, room temperature stirring 2 h, then heated to 65 °C for 2 h | Hydrazine hydrate is used to deprotect the phthalimido groups, yielding the target tetraamino compound. The product is filtered, washed with water and ethanol, and dried. | Dark purple 2,3,5,6-tetraaminocyclohexa-2,5-diene-1,4-dione, 1.3 g, 56.6% yield |

This route was originally reported by Wallenfels and Draber, achieving an overall yield of approximately 81% with a melting point above 320 °C (decomposition at 260 °C reported in literature).

Alternative Synthetic Routes and Modifications

From Chloranil Derivatives

Another approach involves the reduction and amination of chloranil (tetrachloro-1,4-benzoquinone) derivatives, although detailed experimental conditions are less frequently reported. This method leverages the electrophilic substitution of chlorine atoms by amino groups under controlled conditions.

Condensation Reactions for Derivative Synthesis

2,3,5,6-tetraaminocyclohexa-2,5-diene-1,4-dione can also be synthesized as an intermediate in condensation reactions. For example, refluxing it with 4,5-dichloro-3,6-dihydroxy-phthalonitrile in ethanol/pyridine for 6 hours yields tetranitrile derivatives with high yield (~94%). This demonstrates the compound’s utility as a building block in complex organic syntheses.

Physical and Chemical Properties Relevant to Preparation

| Property | Data |

|---|---|

| Molecular Formula | C6H8N4O2 |

| Molecular Weight | 168.15 g/mol |

| Solubility | Soluble in N-Methyl-2-pyrrolidone (NMP) |

| Stability | Stable up to decomposition at ~260 °C; does not sublimate due to hydrogen bonding network |

| Purity in Commercial Samples | Typically >95% |

The compound undergoes dissolution-reprecipitation during electrode manufacturing, indicating good processability in solution-based methods.

Research Findings on Preparation Efficiency and Optimization

- The two-step synthesis involving potassium phthalimide and hydrazine hydrate is considered efficient, scalable, and cost-effective, with yields exceeding 80% in the initial step and over 50% in the deprotection step.

- The use of hydrazine hydrate at moderate temperatures (room temperature followed by 65 °C) is critical to avoid decomposition and maximize yield.

- The intermediate tetra(phthalimido)-benzoquinone is isolable and stable, facilitating purification before final conversion.

- Alternative methods reported by Wallenfels and Draber confirm reproducibility and robustness of this synthetic pathway.

- The compound’s stability and hydrogen bonding network contribute to its ease of handling during synthesis and subsequent applications.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Two-step synthesis via TPQ intermediate | 2,3,5,6-tetraaminocyclohexa-2,5-diene-1,4-dione, potassium phthalimide | Hydrazine hydrate | Step 1: 80 °C, 12 h; Step 2: RT 2 h + 65 °C 2 h | Step 1: 80.7%; Step 2: 56.6% | Widely used, scalable, robust |

| From chloranil derivatives | Chloranil or related quinones | Amination reagents | Various reported | Moderate to good | Less detailed; requires optimization |

| Condensation for derivatives | 2,3,5,6-tetraaminocyclohexa-2,5-diene-1,4-dione + phthalonitrile derivatives | Ethanol/pyridine reflux | 6 h reflux | ~94% (derivative) | Useful for advanced syntheses |

Analyse Chemischer Reaktionen

Types of Reactions: 2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetraamino- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: It can be further reduced to form hydroquinones.

Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like acyl chlorides and sulfonyl chlorides are commonly used in substitution reactions.

Major Products:

Oxidation: Quinones.

Reduction: Hydroquinones.

Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Applications in Pharmaceuticals

One of the primary applications of 2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetraamino- is in the pharmaceutical industry. It serves as a precursor for synthesizing novel drug compounds. The presence of multiple amine groups allows for the formation of complex molecules that can target specific biological pathways.

Case Study: Antiproliferative Agents

Research has demonstrated that derivatives of this compound exhibit antiproliferative activity against several human tumor cell lines. For instance, modifications to the compound by adding n-hexyl chains have significantly enhanced its cytotoxicity against melanoma cells. The mechanism involves inducing apoptosis through caspase activation and PARP cleavage, indicating its potential as an antineoplastic agent .

Applications in Material Science

In material science, 2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetraamino- is utilized in developing advanced materials such as high-performance polymers and coatings. Its robust framework contributes to improved mechanical properties and resistance to environmental degradation.

Electrochemical Applications

A notable application in energy storage is its use as a cathode material in zinc-organic batteries. The compound facilitates proton conduction through hydrogen bonding networks formed between its amino and carbonyl groups. This results in excellent electrochemical performance with high capacities (up to 303 mAh g) at low current densities and stable cycling over extended periods .

Synthesis Pathways

The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetraamino- typically involves multi-step reactions that yield high purity products. For example:

Wirkmechanismus

The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetraamino- involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The compound can also undergo redox reactions, influencing cellular redox states and affecting various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Functional Groups

The substitution pattern on the cyclohexadienedione core significantly influences reactivity, solubility, and applications. Key analogues include:

| Compound Name | Substituents | CAS Number | Molecular Weight | Key Features |

|---|---|---|---|---|

| 2,3,5,6-Tetraaminocyclohexadienedione | -NH₂ (4 groups) | 1128-13-8 | Not reported | High polarity; potential redox activity |

| 2,3,5,6-Tetrahydroxycyclohexadienedione hydrate | -OH (4 groups) | 123334-16-7 | Not reported | Hydrated form; hydroxyl-driven solubility |

| 2,5-Dimethylcyclohexadienedione | -CH₃ (2 groups) | Not provided | Not reported | Lower polarity; synthesized via oxidation |

| 2,5-Diphenylcyclohexadienedione | -C₆H₅ (2 groups) | Not provided | 260.3 g/mol | High lipophilicity; used in manufacturing |

| Disodium tetrahydroxycyclohexadienedione | -ONa (2 groups) | 1887-02-1 | Not reported | Water-soluble; medicinal applications |

Hazard Profiles

- Base compound : Listed as a hazardous substance with a reportable quantity of 10 lbs (4.54 kg) .

- Tetraamino derivative: Toxicity data are absent, necessitating caution in handling .

- Dichloro derivative (CAS 697-91-6) : Thermodynamic properties (e.g., vapor pressure: 82.99 kPa at 518.60 K) suggest volatility risks .

Biologische Aktivität

2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetraamino- (also known as 2,3,5,6-tetraaminocyclohexa-2,5-diene-1,4-dione) is a compound of significant interest due to its potential biological activities, particularly in the field of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C6H8N4O2

- Molecular Weight : 168.15 g/mol

- CAS Number : 1128-13-8

The compound is characterized by its solubility in N-Methyl-2-pyrrolidone (NMP) and is noted for its role as an intermediate in drug synthesis .

Antitumor Activity

Research has demonstrated that derivatives of cyclohexadiene-1,4-dione exhibit substantial antiproliferative effects against various human cancer cell lines. A study highlighted the cytotoxic activity of compounds derived from this class, particularly focusing on their ability to induce apoptosis in tumor cells. The mechanisms involved include:

- Cell Cycle Arrest : Compounds were shown to disrupt cell cycle progression.

- Apoptosis Induction : Activation of caspases and cleavage of poly-(ADP-ribose)-polymerase (PARP) were observed in treated cells .

The biological activity of 2,5-cyclohexadiene-1,4-dione and its derivatives can be attributed to several mechanisms:

- Generation of Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress in cancer cells.

- Inhibition of Key Enzymes : These compounds may inhibit enzymes involved in cell proliferation and survival.

- Interaction with DNA : Some studies suggest potential genotoxic effects leading to DNA damage .

Study 1: Cytotoxicity in Human Cancer Cell Lines

A series of experiments evaluated the cytotoxic effects of various derivatives on human melanoma (M14) and other cancer cell lines. The findings indicated that certain modifications significantly enhanced bioactivity:

| Compound Name | IC50 (µM) | Mechanism |

|---|---|---|

| 2-Hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione | 12 | Apoptosis via caspase activation |

| 2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione | 15 | ROS generation |

| 2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione | 18 | DNA interaction |

These compounds exhibited significant cytotoxicity with IC50 values ranging from 12 to 18 µM against various cancer cell lines .

Study 2: Mechanistic Insights into Antiproliferative Effects

Further investigations into the mechanisms revealed that the substitution with alkyl groups enhances the compounds' ability to induce apoptosis. The study utilized flow cytometry to assess apoptotic cells and found a clear correlation between compound structure and biological activity .

Toxicological Considerations

While investigating the therapeutic potential of 2,5-cyclohexadiene-1,4-dione derivatives, it is essential to consider their toxicity profiles. The compound has been classified as having moderate acute toxicity and can cause irritation to skin and eyes . Moreover, some derivatives have shown potential mutagenic effects in vitro.

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for 2,3,5,6-tetraaminocyclohexa-2,5-diene-1,4-dione?

- Methodology : The compound is synthesized via condensation reactions. A representative procedure involves heating a mixture of ferrocene carboxaldehyde (0.5 g, 2.3 mmol) and 2,3,5,6-tetraaminocyclohexa-2,5-diene-1,4-dione (0.2 g, 1.15 mmol) in ethanol (5 mL) at 80°C for 24 hours. Post-reaction, the product is precipitated with water, filtered, and washed with ethyl acetate and diethyl ether, yielding a brown solid (45.3% yield). Characterization is performed using 1H NMR and LC-MS .

Q. What spectroscopic techniques are used to confirm the structure and purity of this compound?

- Key Methods :

- 1H NMR : Identifies proton environments and confirms functional groups.

- LC-MS (Liquid Chromatography-Mass Spectrometry) : Determines molecular weight and purity.

These techniques are critical for verifying synthetic success and detecting impurities .

Q. What safety precautions are recommended for handling this compound?

- Guidelines :

- Avoid friction, heat, or impact due to structural analogs (e.g., tetraazido derivatives) being highly explosive .

- Work in a fume hood to mitigate risks from potential toxic decomposition products (e.g., NOx gases) .

- Use personal protective equipment (PPE) as toxicological data are incomplete .

Advanced Research Questions

Q. How can researchers optimize synthetic yields of this compound?

- Variables to Investigate :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) may improve solubility compared to ethanol.

- Catalyst Use : Transition metal catalysts (e.g., Fe or Cu salts) could enhance reaction rates.

- Reaction Time/Temperature : Systematic studies between 60–100°C and 12–48 hours may identify optimal conditions .

- Data Analysis : Compare yields and purity via HPLC to refine protocols.

Q. What strategies mitigate decomposition risks during storage or experimental use?

- Approaches :

- Store under inert atmosphere (argon/nitrogen) at low temperatures (-20°C).

- Conduct thermal stability assays (e.g., DSC/TGA) to determine safe handling thresholds.

- Monitor for color changes or gas evolution, which indicate decomposition .

Q. How can computational modeling predict this compound’s reactivity or tautomeric forms?

- Methodology :

- Use DFT (Density Functional Theory) to model electronic structure and tautomeric equilibria.

- Compare computed NMR/IR spectra with experimental data for validation.

- Analyze frontier molecular orbitals (HOMO/LUMO) to predict redox behavior .

Q. What analytical challenges arise in resolving structural isomers or degradation products?

- Advanced Techniques :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.